molecular formula C15H24N4O B7883269 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one

5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B7883269
M. Wt: 276.38 g/mol
InChI Key: XRWIMABLURKYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C7H8N4O. It is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one can be achieved through several methods. One common approach involves the aminoalkylation of benzimidazole derivatives. The reaction typically involves the use of hydrogen chloride to form the corresponding chlorides, followed by an aminoalkylation reaction with ammonia to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

5,6-Diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diamino-2-benzimidazolone
  • 5,6-Diamino-2-benzimidazolinone
  • 5,6-Diamino-2-hydroxybenzimidazole

Uniqueness

Compared to similar compounds, 5,6-diamino-1,3-dibutyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dibutyl groups and specific substitution pattern make it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

5,6-diamino-1,3-dibutylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-5-7-18-13-9-11(16)12(17)10-14(13)19(15(18)20)8-6-4-2/h9-10H,3-8,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIMABLURKYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C(=C2)N)N)N(C1=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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